(2S)-1-[(10R,13S,16S,19S,22R)-13-(2-amino-2-oxoethyl)-19-benzyl-22-[(2R)-butan-2-yl]-16-[(2S)-butan-2-yl]-12,15,18,21,24-pentaoxo-7,8-dithia-11,14,17,20,23-pentazaspiro[5.19]pentacosane-10-carbonyl]-N-[(2S)-1-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide
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Overview
Description
(2S)-1-[(10R,13S,16S,19S,22R)-13-(2-amino-2-oxoethyl)-19-benzyl-22-[(2R)-butan-2-yl]-16-[(2S)-butan-2-yl]-12,15,18,21,24-pentaoxo-7,8-dithia-11,14,17,20,23-pentazaspiro[5.19]pentacosane-10-carbonyl]-N-[(2S)-1-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide: is a synthetic peptide compound with a complex structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-1-[(10R,13S,16S,19S,22R)-13-(2-amino-2-oxoethyl)-19-benzyl-22-[(2R)-butan-2-yl]-16-[(2S)-butan-2-yl]-12,15,18,21,24-pentaoxo-7,8-dithia-11,14,17,20,23-pentazaspiro[5.19]pentacosane-10-carbonyl]-N-[(2S)-1-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide involves multiple steps, including the formation of peptide bonds and the incorporation of specific amino acids. The process typically starts with the protection of functional groups, followed by the sequential addition of amino acids using solid-phase peptide synthesis (SPPS) techniques. The final product is obtained after deprotection and purification .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Advanced techniques such as automated peptide synthesizers and high-performance liquid chromatography (HPLC) are employed to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur-containing mercapto group.
Reduction: Reduction reactions can target the disulfide bonds within the peptide structure.
Substitution: Substitution reactions may occur at various functional groups, depending on the reagents used
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired modification
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can result in the cleavage of disulfide bonds .
Scientific Research Applications
Chemistry: In chemistry, (2S)-1-[(10R,13S,16S,19S,22R)-13-(2-amino-2-oxoethyl)-19-benzyl-22-[(2R)-butan-2-yl]-16-[(2S)-butan-2-yl]-12,15,18,21,24-pentaoxo-7,8-dithia-11,14,17,20,23-pentazaspiro[5.19]pentacosane-10-carbonyl]-N-[(2S)-1-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide is used as a model compound for studying peptide synthesis and reactions. It serves as a reference for developing new synthetic methodologies .
Biology: In biological research, this compound is utilized to investigate protein-protein interactions, enzyme-substrate interactions, and cellular signaling pathways. Its unique structure allows for the exploration of specific binding sites and molecular mechanisms .
Medicine: In medicine, this compound has potential therapeutic applications. It is studied for its ability to modulate biological processes and its potential use in drug development .
Industry: In the industrial sector, this compound is used in the development of new materials and as a catalyst in various chemical reactions. Its unique properties make it valuable for creating specialized products .
Mechanism of Action
The mechanism of action of (2S)-1-[(10R,13S,16S,19S,22R)-13-(2-amino-2-oxoethyl)-19-benzyl-22-[(2R)-butan-2-yl]-16-[(2S)-butan-2-yl]-12,15,18,21,24-pentaoxo-7,8-dithia-11,14,17,20,23-pentazaspiro[5.19]pentacosane-10-carbonyl]-N-[(2S)-1-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
- beta-Mercapto-beta,beta-cyclopentamethylene-propionyl-D-ile-phe-ile-asn-cys-pro-arg-gly-NH2
- (D(CH2)(5/1),D-ILE2,ILE4,ARG8)-VASOPRESSIN
- (D(CH2)51,D-ILE2,ILE4,ARG8)-VASOPRESSIN
Comparison: Compared to these similar compounds, (2S)-1-[(10R,13S,16S,19S,22R)-13-(2-amino-2-oxoethyl)-19-benzyl-22-[(2R)-butan-2-yl]-16-[(2S)-butan-2-yl]-12,15,18,21,24-pentaoxo-7,8-dithia-11,14,17,20,23-pentazaspiro[5.19]pentacosane-10-carbonyl]-N-[(2S)-1-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide has unique structural features that influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
(2S)-1-[(10R,13S,16S,19S,22R)-13-(2-amino-2-oxoethyl)-19-benzyl-22-[(2R)-butan-2-yl]-16-[(2S)-butan-2-yl]-12,15,18,21,24-pentaoxo-7,8-dithia-11,14,17,20,23-pentazaspiro[5.19]pentacosane-10-carbonyl]-N-[(2S)-1-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H79N13O10S2/c1-6-28(3)39-46(71)58-33(24-31-16-10-8-11-17-31)44(69)62-40(29(4)7-2)47(72)59-34(25-37(51)64)43(68)60-35(27-74-75-50(26-38(65)61-39)20-12-9-13-21-50)48(73)63-23-15-19-36(63)45(70)57-32(18-14-22-55-49(53)54)42(67)56-30(5)41(52)66/h8,10-11,16-17,28-30,32-36,39-40H,6-7,9,12-15,18-27H2,1-5H3,(H2,51,64)(H2,52,66)(H,56,67)(H,57,70)(H,58,71)(H,59,72)(H,60,68)(H,61,65)(H,62,69)(H4,53,54,55)/t28-,29+,30+,32+,33+,34+,35+,36+,39-,40+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMCKIEDFUPSBKT-HXJHZXDFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSC2(CCCCC2)CC(=O)N1)C(=O)N3CCCC3C(=O)NC(CCCN=C(N)N)C(=O)NC(C)C(=O)N)CC(=O)N)C(C)CC)CC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C)[C@@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC2(CCCCC2)CC(=O)N1)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](C)C(=O)N)CC(=O)N)[C@@H](C)CC)CC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H79N13O10S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1086.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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